4-(2-甲基苯氧基)丁酸

描述

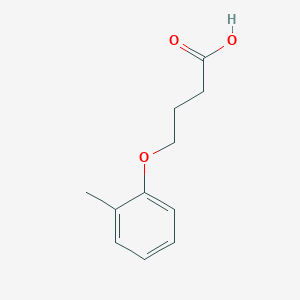

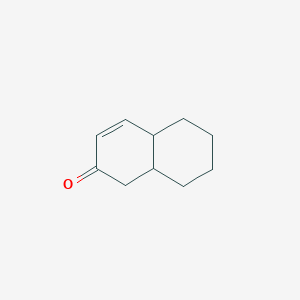

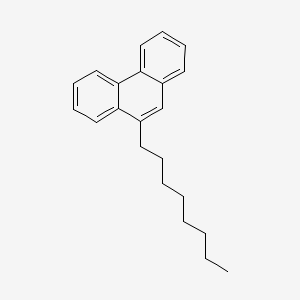

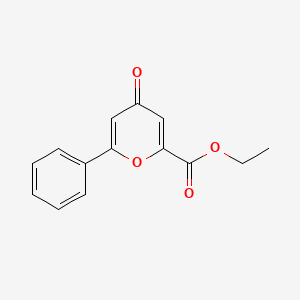

4-(2-methylphenoxy)butanoic Acid is a chemical compound with the CAS Number: 24331-07-5 . It has a molecular weight of 194.23 and is a monocarboxylic acid that is butyric acid substituted by a 2-methylphenoxy group .

Molecular Structure Analysis

The molecular structure of 4-(2-methylphenoxy)butanoic Acid contains a total of 28 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-methylphenoxy)butanoic Acid include a molecular weight of 194.23 . It has a melting point of 76-78 degrees Celsius . The compound is a powder at room temperature .The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

科学研究应用

吸附和环境行为

4-(2-甲基苯氧基)丁酸作为苯氧基除草剂的更广泛类别的一部分,已被研究其对土壤、有机物和矿物质的吸附。这些化合物,包括 4-(2,4-二氯苯氧基)丁酸和相关分子,表现出显着的吸附行为,受土壤参数(如 pH 值、有机碳含量和氧化铁)的影响。这个过程对于理解此类化合物的环境归宿和迁移至关重要,表明土壤有机质和氧化铁是苯氧基除草剂的关键吸附剂 (Werner, Garratt, & Pigott, 2012)。

废水处理和环境影响

农药行业的废水,其中包括 4-(2,4-二氯苯氧基)丁酸和其他化合物,对环境构成重大挑战。研究表明,生物过程和颗粒活性炭可以有效去除高达 80-90% 的这些化合物,这表明了一种减轻其环境影响的途径。此信息对于制定管理水源中农药污染的策略至关重要 (Goodwin, Carra, Campo, & Soares, 2018)。

作用机制

Target of Action

4-(2-Methylphenoxy)butanoic Acid, also known as MCPB, is a phenoxybutyric herbicide . It is primarily targeted towards broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory . The compound acts on these targets to control their growth and proliferation.

Mode of Action

MCPB is selective and systemic. It is absorbed by the leaves and roots of the target plants and is translocated throughout the plant . MCPB acts as a synthetic auxin , a type of plant hormone that is essential for plant body development. By mimicking this hormone, MCPB disrupts the normal growth patterns of the plant, leading to its death .

Biochemical Pathways

In susceptible plants, MCPB undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol . This is followed by ring hydroxylation and ring opening . These biochemical transformations disrupt the normal metabolic pathways of the plant, leading to harmful downstream effects that ultimately result in the death of the plant .

Result of Action

The molecular and cellular effects of MCPB’s action result in the disruption of normal plant growth and development. By mimicking the plant hormone auxin, MCPB causes uncontrolled and abnormal growth, which eventually leads to the death of the plant . This makes MCPB an effective herbicide for controlling the growth of broadleaf weeds.

Action Environment

The action, efficacy, and stability of MCPB can be influenced by various environmental factors. For instance, MCPB is moderately mobile in the environment and can move through soil . This mobility allows MCPB to be absorbed by the roots of plants, increasing its efficacy. Environmental factors such as soil type, temperature, and rainfall can affect the mobility and stability of mcpb, potentially impacting its effectiveness as a herbicide .

属性

IUPAC Name |

4-(2-methylphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-5-2-3-6-10(9)14-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRHHSGEXXURMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364632 | |

| Record name | 4-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24331-07-5 | |

| Record name | 4-(2-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)

![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)